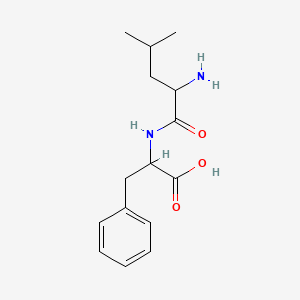

DL-Leucyl-DL-phenylalanine

Übersicht

Beschreibung

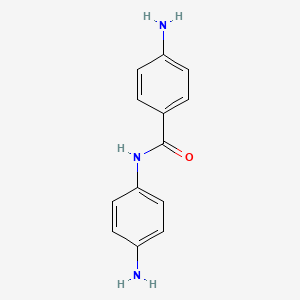

DL-Leucyl-DL-phenylalanine is a dipeptide composed of leucine and phenylalanine. It is commonly used as a substrate in biochemical research, particularly for detecting dipeptidase activity in various organisms . The compound has the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol .

Wissenschaftliche Forschungsanwendungen

DL-Leucyl-DL-Phenylalanin wird in der wissenschaftlichen Forschung häufig verwendet, darunter:

Biochemie: Als Substrat zur Untersuchung der Dipeptidaseaktivität in Organismen wie Drosophila melanogaster.

Pharmakologie: Untersuchung der Rolle von Dipeptidasen im Arzneimittelstoffwechsel und Entwicklung von Enzyminhibitoren.

Molekularbiologie: Studium von Protein-Protein-Interaktionen und peptidbasiertem Wirkstoffdesign.

Industrielle Anwendungen: Verwendung bei der Synthese von peptidbasierten Materialien und als Baustein für komplexere Peptide.

Wirkmechanismus

DL-Leucyl-DL-Phenylalanin übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Dipeptidasen aus. Diese Enzyme hydrolysieren die Peptidbindung zwischen Leucin und Phenylalanin und setzen die einzelnen Aminosäuren frei. Die Verbindung kann auch mit anderen Enzymen und Rezeptoren interagieren, die am Aminosäurestoffwechsel und -transport beteiligt sind .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

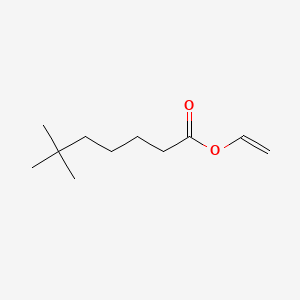

DL-Leucyl-DL-Phenylalanin kann durch Peptidkupplungsreaktionen synthetisiert werden. Ein gängiges Verfahren beinhaltet die Verwendung von Carbodiimid-Kupplungsmitteln wie Dicyclohexylcarbodiimid (DCC) in Gegenwart einer Base wie N-Methylmorpholin (NMM). Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan (DCM) bei Raumtemperatur statt .

Industrielle Produktionsverfahren

Die industrielle Produktion von DL-Leucyl-DL-Phenylalanin kann Festphasenpeptidsynthese (SPPS)-Techniken umfassen. Diese Methode ermöglicht die automatisierte und effiziente Produktion von Peptiden durch sukzessive Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen

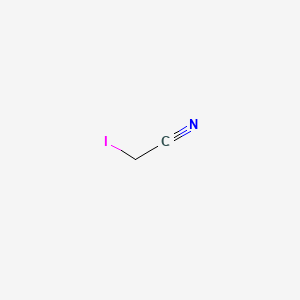

DL-Leucyl-DL-Phenylalanin kann verschiedene chemische Reaktionen eingehen, darunter:

Hydrolyse: Die Peptidbindung kann durch proteolytische Enzyme oder unter sauren oder basischen Bedingungen hydrolysiert werden.

Oxidation: Der Phenylalaninrest kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart starker Oxidationsmittel.

Substitution: Die Amino- und Carboxylgruppen können an Substitutionsreaktionen teilnehmen und Derivate der ursprünglichen Verbindung bilden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Enzymatische Hydrolyse unter Verwendung von Proteasen oder chemische Hydrolyse unter Verwendung von Salzsäure (HCl) oder Natriumhydroxid (NaOH).

Oxidation: Oxidationsmittel wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4).

Substitution: Reagenzien wie Acylchloride oder Anhydride für Acylierungsreaktionen.

Hauptprodukte, die gebildet werden

Hydrolyse: Leucin und Phenylalanin.

Oxidation: Oxidierte Derivate von Phenylalanin.

Substitution: Verschiedene acylierte oder alkylierte Derivate.

Wirkmechanismus

DL-Leucyl-DL-phenylalanine exerts its effects primarily through its interaction with dipeptidases. These enzymes hydrolyze the peptide bond between leucine and phenylalanine, releasing the individual amino acids. The compound can also interact with other enzymes and receptors involved in amino acid metabolism and transport .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

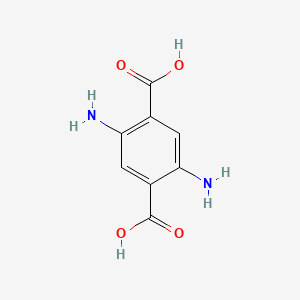

DL-Alanyl-DL-Phenylalanin: Ein weiteres Dipeptid mit ähnlichen Eigenschaften, aber unterschiedlicher Aminosäurezusammensetzung.

DL-Valyl-DL-Phenylalanin: Ähnliche Struktur, aber mit Valin anstelle von Leucin.

DL-Leucyl-DL-Tyrosin: Enthält Tyrosin anstelle von Phenylalanin.

Einzigartigkeit

DL-Leucyl-DL-Phenylalanin ist aufgrund seiner spezifischen Kombination aus Leucin und Phenylalanin einzigartig, was es zu einem wertvollen Substrat für die Untersuchung der Dipeptidaseaktivität macht. Seine einzigartige chemische Struktur ermöglicht auch spezifische Wechselwirkungen mit Enzymen und Rezeptoren, was es in verschiedenen biochemischen und pharmakologischen Studien nützlich macht .

Eigenschaften

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKWRHQBZQICHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952899 | |

| Record name | Leucylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3303-30-8, 3063-05-6, 56217-82-4 | |

| Record name | NSC524454 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89191 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Leucylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

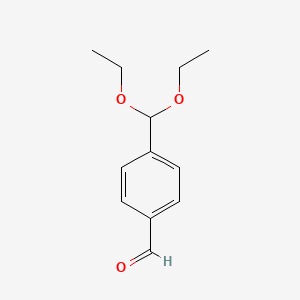

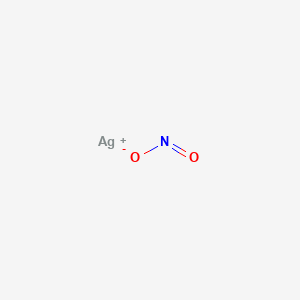

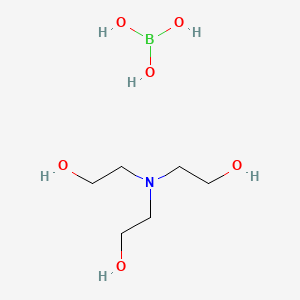

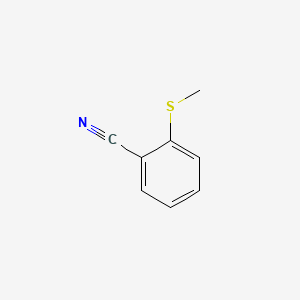

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

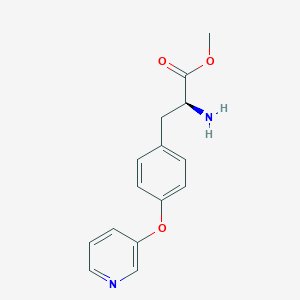

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.